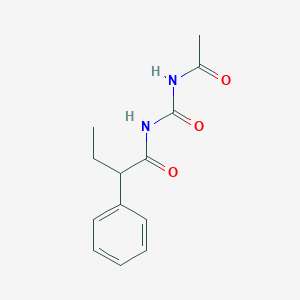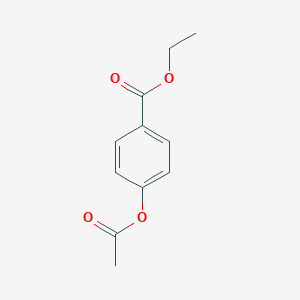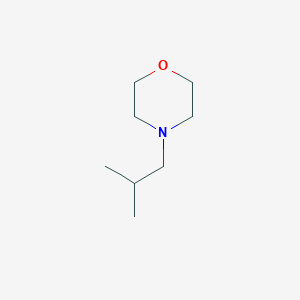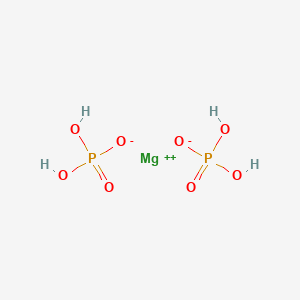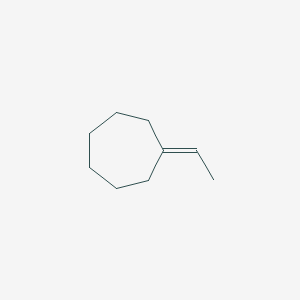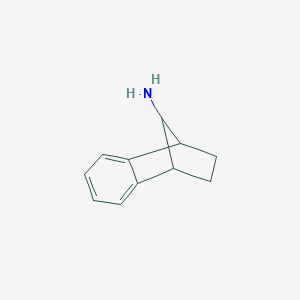
9-Aminobenzonorbornene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Aminobenzonorbornene is a chemical compound with a fused-ring system that has been used in various scientific research applications. This compound is an important building block in the synthesis of various organic compounds due to its unique structure.
Mécanisme D'action
The mechanism of action of 9-Aminobenzonorbornene is not fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their function. It has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various cellular processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 9-Aminobenzonorbornene are largely dependent on the specific application. It has been shown to have antitumor activity, as well as antimicrobial and antiviral activity. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress. It has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-Aminobenzonorbornene in lab experiments is its unique structure, which allows for the synthesis of various organic compounds. Additionally, it has been shown to have a wide range of biological activities, making it a versatile compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 9-Aminobenzonorbornene. One area of interest is the development of new materials for electronic and optical devices. Additionally, there is potential for the development of new antitumor agents and enzyme inhibitors based on the structure of 9-Aminobenzonorbornene. Further research is also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, 9-Aminobenzonorbornene is an important building block in the synthesis of various organic compounds and has been used in various scientific research applications. Its unique structure and wide range of biological activities make it a versatile compound for research purposes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 9-Aminobenzonorbornene can be achieved through several methods, including the reduction of 9-Nitrobenzonorbornene, the hydrogenation of 9-Nitrobenzonorbornene, and the reaction between 9-Bromo-10-phenylanthracene and ammonia. The most commonly used method is the reduction of 9-Nitrobenzonorbornene using palladium on carbon and hydrogen gas. This method yields a high purity and high yield of 9-Aminobenzonorbornene.
Applications De Recherche Scientifique
9-Aminobenzonorbornene has been used in various scientific research applications. It is an important building block in the synthesis of various organic compounds, including fluorescent dyes, liquid crystals, and conducting polymers. It has also been used in the synthesis of bioactive compounds such as antitumor agents and enzyme inhibitors. Additionally, 9-Aminobenzonorbornene has been used in the development of new materials for electronic and optical devices.
Propriétés
Numéro CAS |
14098-20-5 |
|---|---|
Nom du produit |
9-Aminobenzonorbornene |
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
tricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-amine |
InChI |
InChI=1S/C11H13N/c12-11-9-5-6-10(11)8-4-2-1-3-7(8)9/h1-4,9-11H,5-6,12H2 |
Clé InChI |
AIGGDKWINIMWNQ-UHFFFAOYSA-N |
SMILES |
C1CC2C(C1C3=CC=CC=C23)N |
SMILES canonique |
C1CC2C(C1C3=CC=CC=C23)N |
Synonymes |
9-aminobenzonorbornene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



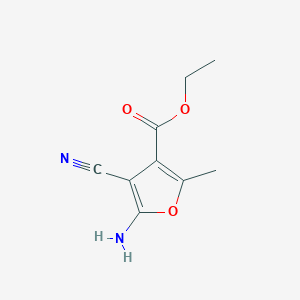
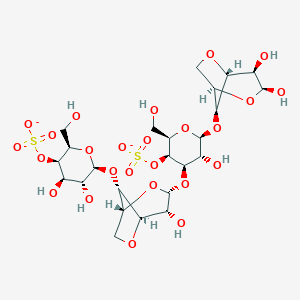
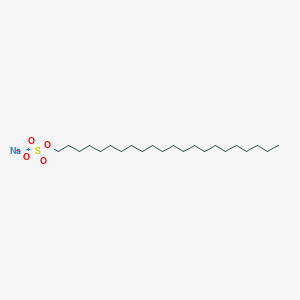
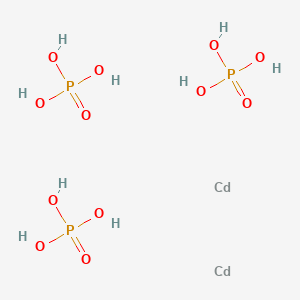
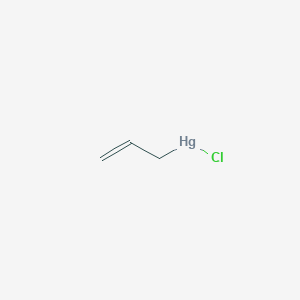
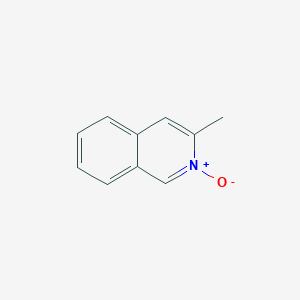
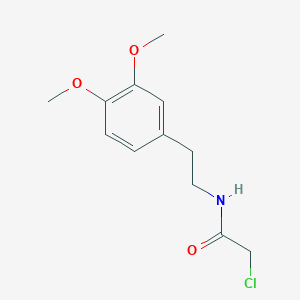
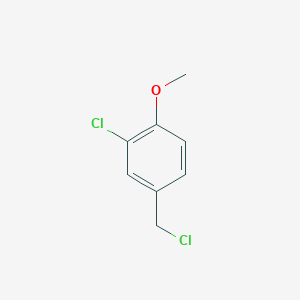
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
